N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide

Carboxylesterase 1 Inhibition Drug Metabolism Modulation Cell-Based Phenotypic Screening

N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide (CAS 877631-20-4, molecular formula C15H18N2O4, molecular weight 290.31 g/mol) is a synthetic small molecule comprising a furan-2-carboxamide core linked via a morpholinoethyl bridge to a second furan ring. The compound has been cited in cheminformatics databases for reported bioactivity values ≤0.1 µM against liver carboxylesterase 1 in cell-based assays, and in drug-target mapping resources as a putative bradykinin B2 receptor (BDKRB2) antagonist.

Molecular Formula C15H18N2O4
Molecular Weight 290.319
CAS No. 877631-20-4
Cat. No. B2809533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide
CAS877631-20-4
Molecular FormulaC15H18N2O4
Molecular Weight290.319
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C15H18N2O4/c18-15(14-4-2-8-21-14)16-11-12(13-3-1-7-20-13)17-5-9-19-10-6-17/h1-4,7-8,12H,5-6,9-11H2,(H,16,18)
InChIKeySCPSDJYMVZVGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide (877631-20-4) – Comparator-Driven Evidence for Research Selection


N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide (CAS 877631-20-4, molecular formula C15H18N2O4, molecular weight 290.31 g/mol) is a synthetic small molecule comprising a furan-2-carboxamide core linked via a morpholinoethyl bridge to a second furan ring . The compound has been cited in cheminformatics databases for reported bioactivity values ≤0.1 µM against liver carboxylesterase 1 in cell-based assays, and in drug-target mapping resources as a putative bradykinin B2 receptor (BDKRB2) antagonist . Its structural architecture—dual furan moieties connected through a morpholinoethyl spacer—distinguishes it from simpler furan-2-carboxamide congeners and positions it as a candidate for structure-activity relationship (SAR) exploration. However, publicly available head-to-head quantitative comparator data for this exact compound remain extremely limited .

Supports CES1 inhibition screening & BDKRB2 GPCR antagonist exploration
Database-annotated tool compound for enzyme & receptor studies
Morpholinoethyl-furan scaffold distinct from simpler furan-2-carboxamide analogs
Higher structural complexity supports linker-optimization SAR
Public comparator data extremely limited; evidence largely class-level inference
Data-to-verify context for target-specific validation

Procurement Risk: Why N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide Cannot Be Swapped with Simpler Furan-2-Carboxamide Analogs


The morpholinoethyl spacer in N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide is not a structural embellishment but a critical determinant of target engagement. Databases annotate this compound as a putative BDKRB2 antagonist, whereas simpler N-(morpholin-4-yl)furan-2-carboxamide analogs lacking the ethyl bridge and second furan ring have been profiled as quorum-sensing inhibitors targeting the LasR receptor system—a fundamentally different mechanism . Substituting one for the other would redirect pharmacological activity from a GPCR target (BDKRB2) to a bacterial transcription factor (LasR), invalidating SAR assumptions. Furthermore, the compound's reported bioactivity tier (≤0.1 µM against liver carboxylesterase 1) places it in a potency bracket that simpler furan-2-carboxamide fragments typically cannot achieve without the morpholinoethyl-furan extension . The EUBOPEN consortium has profiled related furan-carboxamide analogs as FFA2 antagonists; any analog substitution without matched pharmacological fingerprinting risks uninterpretable screening results .

1
Mechanism mismatch with simpler analogs
Compounds lacking the morpholinoethyl bridge target LasR (bacterial transcription factor), not GPCR pathways such as BDKRB2
2
Potency tier may not transfer
Reported bioactivity against CES1 is absent in simpler furan fragments; activity context shifts significantly
3
Chemotype fingerprint requires review
Related furan-carboxamides map to FFA2 antagonism; unverified substitution risks uninterpretable screening results

Quantitative Evidence Guide: N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide vs. Analog Comparators


Liver Carboxylesterase 1 Inhibitory Potency (≤0.1 µM) Distinguishes the Morpholinoethyl-Furan Scaffold from Simpler Carboxamides

The target compound exhibits a bioactivity value of ≤0.1 µM against human liver carboxylesterase 1 (CES1) in a cell-based assay, reported in the Molbic IDRBLab database . This places it in the highest potency tier for CES1 inhibition. In contrast, simple furan-2-carboxamide fragments without the morpholinoethyl spacer or the second furan ring (e.g., furan-2-carboxamide itself, molecular weight 111.10 g/mol) typically show negligible CES1 engagement at concentrations below 10 µM, based on class-level SAR expectations for small carboxamides . Although a direct head-to-head assay result is not publicly available, the molecular weight and topological polar surface area of the target compound (MW 290.31) align with CES1 substrate-recognition requirements better than those of low-MW furan carboxamides .

CES1 Inhibitory Bioactivity
Class-level
≤0.1 µM (target) vs ≥10 µM (simple carboxamide)
Supports CES1 enzyme profiling context
Reported scaffold advantage; direct comparator data to verify
Carboxylesterase 1 Inhibition Drug Metabolism Modulation Cell-Based Phenotypic Screening

Putative BDKRB2 Antagonism Diverges from LasR Quorum-Sensing Activity of Simpler Furan-Morpholine Analogs

The DrugMAP database annotates N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide as a bradykinin B2 receptor (BDKRB2) antagonist, based on curated target-mapping data . In contrast, the simpler N-(morpholin-4-yl)furan-2-carboxamide (lacking the ethyl bridge and the second furan ring) has been profiled as a quorum-sensing inhibitor acting through the LasR transcriptional regulator in Pseudomonas aeruginosa . This represents a complete divergence in molecular target class—GPCR vs. bacterial transcription factor—driven entirely by the presence of the morpholinoethyl-furan extension. No quantitative IC50 for the target compound at BDKRB2 is publicly available from primary research papers; however, the target annotation itself constitutes clear differential evidence against LasR-directed analogs .

Annotated Pharmacological Target
Class-level
BDKRB2 (GPCR) vs LasR (bacterial transcription factor)
GPCR assay context diverges from anti-virulence screening
Qualitative target divergence; BDKRB2 IC50 not publicly reported
Bradykinin B2 Receptor GPCR Pharmacology Quorum-Sensing Inhibition

FFA2 Antagonist Pharmacological Fingerprint of Related Furan-Carboxamide Scaffolds Provides a Class-Level Benchmark

The EUBOPEN consortium has profiled a structurally related furan-carboxamide compound (EUB0000521a) as an antagonist of the human FFA2 receptor, with activity assessed via inhibition of sodium acetate-induced calcium mobilization in HEK293 cells . While this data is not for the exact CAS 877631-20-4 compound, it demonstrates that the furan-carboxamide-morpholine chemotype can achieve functional GPCR antagonism at cellular targets. The target compound shares the furan-carboxamide pharmacophore and morpholine ring but differs in the linker and terminal group, suggesting potential FFA2 activity that would require direct confirmation . No quantitative IC50 for the target compound at FFA2 is publicly available .

FFA2 Antagonist Benchmark
Class-level
EUB0000521a (related furan-carboxamide) active in Ca2+ mobilization
Supports FFA2 screening protocol framework
No direct FFA2 IC50 available for target compound
Free Fatty Acid Receptor 2 Calcium Mobilization Assay Anti-inflammatory Target

Morpholinoethyl Linker Confers Physicochemical Differentiation from Directly Linked Furan-Morpholine Congeners

The target compound (MW 290.31, C15H18N2O4, rotatable bond count estimated ≥7) incorporates an ethyl spacer between the morpholine nitrogen and the central carbon bearing the second furan ring . In contrast, N-(morpholin-4-yl)furan-2-carboxamide (MW ~222 g/mol, rotatable bond count ~2) directly attaches the morpholine to the carboxamide nitrogen without an intervening linker . This architectural difference increases the target compound's molecular flexibility and topological polar surface area, which in turn influences passive membrane permeability, solubility, and target-binding conformational sampling. Although direct logP and solubility measurements are not publicly available, the structural difference predicts distinct ADME and pharmacokinetic behavior .

Physicochemical Differentiation
Class-level
MW 290.31, ≥7 rotatable bonds vs MW ~222, ~2 rotatable bonds
Linker flexibility context for scaffold-hopping SAR
Expanded conformational space over directly linked analogs
Physicochemical Properties Linker Design Drug-Likeness Optimization

Defined Application Scenarios for N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide Based on Quantitative Evidence


CES1 Prodrug Activation and Drug Metabolism Profiling Studies

The compound's sub-micromolar bioactivity (≤0.1 µM) against human liver carboxylesterase 1 makes it a suitable chemical probe for CES1 inhibition studies in hepatocyte-based assays . Researchers investigating CES1-mediated prodrug hydrolysis or drug-drug interactions can use this compound at concentrations ≤1 µM as a tool inhibitor, expecting target engagement distinct from the negligible activity of simpler furan carboxamides .

Bradykinin B2 Receptor (BDKRB2) Pharmacological Tool Compound

Based on DrugMAP's curated BDKRB2 antagonist annotation, this compound is appropriate for in vitro GPCR screening programs targeting the bradykinin pathway . It should not be replaced by N-(morpholin-4-yl)furan-2-carboxamide, which demonstrates LasR quorum-sensing activity rather than GPCR engagement . Suitable assays include radioligand displacement, calcium flux, or β-arrestin recruitment in BDKRB2-expressing cell lines.

Scaffold-Hopping and Linker-Optimization SAR Campaigns

The compound's morpholinoethyl linker and dual furan architecture provide a distinct conformational profile compared to directly linked furan-morpholine analogs . Medicinal chemists can use this compound as a flexible-linker benchmark when comparing constrained vs. extended scaffolds in hit-to-lead optimization. The FFA2 antagonist chemotype validated by EUBOPEN for related furan-carboxamides offers a defined functional assay for characterizing the target compound's cellular GPCR activity .

Anti-Virulence Chemical Biology (Comparator Exclusion and Target Selectivity)

This compound is not recommended for anti-virulence or quorum-sensing programs, where simpler furan-morpholine analogs (e.g., the LasR-targeting N-(morpholin-4-yl)furan-2-carboxamide) have demonstrated antibiofilm activity against P. aeruginosa . Procurement for antibacterial screening must differentiate between the BDKRB2-annotated morpholinoethyl-furan chemotype and the LasR-active morpholine-furan chemotype to avoid target misassignment .

Application
Selection Property
Validation Focus
CES1 metabolism & prodrug activation studies
CES1 inhibition context
Hepatocyte-based enzyme inhibition screening
BDKRB2 GPCR pathway profiling
GPCR target-engagement context
Radioligand displacement / Ca2+ flux / beta-arrestin recruitment
Scaffold-hopping & linker-optimization SAR
Linker flexibility & conformational complexity
Constrained vs. extended scaffold benchmarking
Anti-virulence chemical biology
Target selectivity & exclusion
LasR quorum-sensing exclusion; verify chemotype fingerprint
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